2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Catalog No.
S12588229
CAS No.
M.F
C26H21N5O3
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methyl...

Product Name

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

Molecular Formula

C26H21N5O3

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C26H21N5O3/c1-15-6-9-17(10-7-15)28-26(32)22-23-25(30-19-5-3-2-4-18(19)29-23)31(24(22)27)13-16-8-11-20-21(12-16)34-14-33-20/h2-12H,13-14,27H2,1H3,(H,28,32)

InChI Key

VQQWATRHLSHJRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC6=C(C=C5)OCO6)N

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound characterized by a unique structure that integrates multiple functional groups. This compound belongs to the class of pyrroloquinoxaline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzodioxole moiety enhances its chemical properties, making it a subject of interest in various research fields.

Due to its functional groups:

  • Oxidation: This process can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule, often employing sodium borohydride as a reducing agent.
  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, expanding its chemical diversity.

The specific products formed depend on the reaction conditions and reagents used, such as the solvent and temperature .

Research indicates that 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits significant biological activity. Its mechanism of action typically involves interaction with specific molecular targets like enzymes or receptors. The compound's structure allows it to modulate these targets' activities, leading to various biological effects including potential anti-cancer and anti-inflammatory properties .

The synthesis of this compound generally involves multi-step organic synthesis. Key methods include:

  • Preparation of the Benzodioxole Moiety: This is often synthesized through cyclization reactions involving catechol derivatives.
  • Coupling with Pyrroloquinoxaline Intermediate: The benzodioxole is then coupled with a pyrroloquinoxaline precursor using coupling agents under controlled conditions.
  • Purification: Techniques such as crystallization and chromatography are employed to obtain high-purity products.

Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency .

The unique structure of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide makes it applicable in several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Material Science: The compound's properties make it suitable for developing advanced materials with specific functionalities, such as conductivity or fluorescence.
  • Biological Research: Its ability to interact with biological targets makes it valuable for studying biochemical pathways and drug interactions .

Interaction studies have shown that this compound can modulate various biological pathways by binding to specific receptors or enzymes. These studies often employ techniques such as molecular docking and homology modeling to predict binding affinities and mechanisms of action. Understanding these interactions is crucial for developing potential therapeutic applications .

Several compounds share structural similarities with 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(1,3-benzodioxol-5-ylmethyl)-n-pyridin-4-ylpiperazine-1-carboxamideContains a piperazine ringKnown for its selective enzyme inhibition properties
N-(4-methylphenyl)-6-(1,3-benzodioxol-5-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-onePyrazolo-pyrimidine scaffoldExhibits potent anti-inflammatory activity
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1H-indoleIndole core structureNotable for its neuroprotective effects

These compounds highlight the diversity within this class of molecules while emphasizing the unique structural features that set 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart in terms of potential applications and biological activity .

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

451.16443955 g/mol

Monoisotopic Mass

451.16443955 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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